Trichloro(undecyl)silane

説明

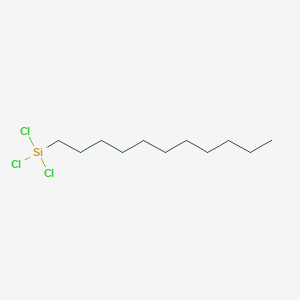

Trichloro(undecyl)silane is an organosilicon compound with the chemical formula C11H23Cl3Si. It is a colorless to pale yellow liquid with a pungent odor . This compound is primarily used in the field of material science and surface chemistry due to its ability to form self-assembled monolayers on various substrates.

準備方法

Synthetic Routes and Reaction Conditions: Trichloro(undecyl)silane can be synthesized through the reaction of undecyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane .

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of undecylsilane. This process involves the reaction of undecylsilane with chlorine gas at elevated temperatures, followed by purification through distillation .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming silanols and hydrochloric acid.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Alcohols, amines, or other nucleophiles under anhydrous conditions.

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Alkoxysilanes or aminosilanes.

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure:

- IUPAC Name: Trichloro(undecyl)silane

- CAS Number: 18052-07-8

- Molecular Formula: C11H23Cl3Si

The compound features a trichlorosilane group that allows it to react with surfaces containing hydroxyl groups. Upon application, TUS forms covalent bonds with these groups, leading to the creation of hydrophobic surfaces. This property is crucial for various applications, including biosensors and coatings.

Mechanism of Action:

- Surface Modification: TUS reacts with hydroxylated surfaces to create self-assembled monolayers (SAMs), enhancing hydrophobicity.

- Hydrolysis: In the presence of moisture, TUS can undergo hydrolysis, producing silanols and hydrochloric acid.

- Substitution Reactions: TUS can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Surface Chemistry

TUS is widely used in creating self-assembled monolayers on substrates such as glass, silicon, and metals. This is critical for:

- Biosensors: Enhancing sensitivity and selectivity.

- Microelectronics: Improving device performance by modifying surface properties.

Material Science

In material science, TUS is employed to modify surface properties for:

- Hydrophobic Coatings: Providing water-repellent surfaces in various applications, including textiles and construction materials.

- Composite Materials: Acting as a coupling agent to improve the dispersion of fillers in polymers.

Biology and Medicine

TUS-modified surfaces are utilized in biological applications such as:

- Cell Culture Studies: Controlling cell adhesion and growth by modifying the surface characteristics of culture dishes.

- Medical Devices: Enhancing biocompatibility and reducing protein adsorption on device surfaces.

Case Studies

Case Study 1: Surface Modification for Biosensors

A study demonstrated that TUS-modified gold electrodes significantly improved the sensitivity of electrochemical biosensors. The hydrophobic nature of the modified surface reduced non-specific binding while enhancing the binding affinity of target biomolecules.

Case Study 2: Water-Repellent Coatings

Research on TUS-based coatings revealed that they could achieve a contact angle exceeding 120 degrees on various substrates, indicating excellent water repellency. These coatings were applied to textiles and construction materials, significantly enhancing their durability against environmental factors.

Case Study 3: Cell Culture Applications

In cell culture studies, surfaces treated with TUS showed improved control over cell adhesion properties. This was particularly beneficial for stem cell research where precise control over cell behavior is crucial.

作用機序

The primary mechanism by which trichloro(undecyl)silane exerts its effects is through the formation of covalent bonds with hydroxyl groups on surfaces. This results in the formation of a stable, hydrophobic layer that modifies the surface properties of the substrate . The molecular targets are the hydroxyl groups on the substrate, and the pathways involved include hydrolysis and condensation reactions .

類似化合物との比較

Trichlorosilane (HSiCl3): Used in the production of high-purity silicon for the semiconductor industry.

Octadecyltrichlorosilane (C18H37Cl3Si): Used to create hydrophobic coatings and self-assembled monolayers.

Perfluorooctyltrichlorosilane (C8F17Cl3Si): Known for its use in creating superhydrophobic surfaces.

Uniqueness: Trichloro(undecyl)silane is unique due to its specific chain length, which provides a balance between hydrophobicity and flexibility. This makes it particularly useful in applications where a moderate level of hydrophobicity is required without compromising the mechanical properties of the surface .

生物活性

Trichloro(undecyl)silane (TUS) is a silane compound with significant applications in materials science, particularly in surface modification and functionalization. Its molecular structure, characterized by a long undecyl chain and three chlorine atoms, allows it to interact with biological systems in various ways. This article explores the biological activity of TUS, focusing on its potential toxicity, antimicrobial properties, and implications for biomedical applications.

- Chemical Formula : C₁₁H₂₃Cl₃Si

- Molar Mass : 253.75 g/mol

- CAS Number : 21940775

- Physical State : Liquid at room temperature

- Boiling Point : Approximately 200 °C

Biological Activity Overview

The biological activity of TUS has been investigated in several studies, focusing on its toxicity and potential therapeutic applications. The following sections summarize key findings from the literature.

Toxicity and Safety

This compound exhibits significant toxicity, particularly in aquatic environments. Its chlorinated nature suggests potential risks to human health and the environment:

- Acute Toxicity : Studies indicate that TUS can cause severe irritation to skin and eyes upon contact. Inhalation of vapors may lead to respiratory distress.

- Environmental Impact : TUS is classified as hazardous due to its potential to bioaccumulate and cause long-term ecological damage. Regulatory bodies have noted its classification under various toxicological categories.

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of TUS:

- Mechanism of Action : TUS disrupts microbial cell membranes, leading to cell lysis. This property has been exploited in creating antimicrobial coatings for medical devices.

- Efficacy Against Bacteria : In vitro studies have shown that TUS exhibits strong antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Several case studies illustrate the applications and effects of TUS in biological contexts.

-

Surface Modification for Antimicrobial Applications

- A study demonstrated the use of TUS to modify the surfaces of medical implants. The treated surfaces exhibited reduced bacterial adhesion compared to untreated controls, suggesting enhanced biocompatibility and lower infection rates post-surgery.

-

Toxicological Assessment in Cell Cultures

- Research involving human cell lines indicated that exposure to TUS resulted in dose-dependent cytotoxicity. Notably, concentrations above 50 µg/mL significantly impaired cell viability, highlighting the need for careful handling in laboratory settings.

-

Environmental Impact Studies

- Investigations into the environmental fate of TUS revealed its persistence in aquatic systems. The compound was found to affect microbial communities adversely, disrupting local ecosystems.

Research Findings

Recent findings related to the biological activity of TUS are summarized below:

- Cytotoxicity : A study reported that TUS induced apoptosis in cancer cell lines at lower concentrations than those affecting normal cells, indicating its potential as a chemotherapeutic agent.

- Biofilm Inhibition : Research showed that TUS effectively inhibited biofilm formation by pathogenic bacteria, making it a candidate for use in coatings for medical devices.

特性

IUPAC Name |

trichloro(undecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMBBKAVCEZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620451 | |

| Record name | Trichloro(undecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18052-07-8 | |

| Record name | Trichloro(undecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。